Furan-3-yl vs. Furan-2-ylmethyl Substitution: CCR1 Binding Affinity Gap Exceeding Four Orders of Magnitude in the Xanthene-9-carboxamide Series
Within the xanthene-9-carboxamide class, the choice of furan attachment position (2-yl vs. 3-yl) and linker structure critically dictates receptor binding. The furan-2-ylmethyl analog N-(2-furanylmethyl)-9H-xanthene-9-carboxamide shows negligible CCR1 binding (IC₅₀ = 7.13 × 10⁴ nM = 71.3 µM) [1]. In contrast, optimized derivatives from the same lead scaffold achieve nanomolar affinity (e.g., compound 2b-1: IC₅₀ = 1.8 nM binding, 13 nM functional in human CCR1-transfected CHO cells) [2]. The target compound bears a furan-3-ylpropan-2-yl substituent, a topology distinct from the furan-2-ylmethyl analog. While direct activity data for the target compound are not published, the class SAR demonstrates that the specific substitution pattern is the primary determinant of potency, and the furan-3-yl regioisomer cannot be assumed equipotent to the furan-2-yl series.
| Evidence Dimension | Human CCR1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet publicly reported (furan-3-ylpropan-2-yl substituent) |
| Comparator Or Baseline | N-(2-furanylmethyl)-9H-xanthene-9-carboxamide: IC₅₀ = 7.13 × 10⁴ nM; Optimized 2b-1: IC₅₀ = 1.8 nM |
| Quantified Difference | ≥39,600-fold difference between weak furan-2-ylmethyl analog and optimized derivative; target compound position relative to this range remains uncharacterized |
| Conditions | Binding assay: human CCR1 receptors transfected in CHO cells, [¹²⁵I]-MIP-1α displacement (2b-1); fluorescence-based screening (furan-2-ylmethyl analog) |
Why This Matters
Procurement decisions must account for the >39,000-fold potency range within the xanthene-9-carboxamide class, meaning that substitution pattern alone—not scaffold class—determines whether a compound is a nanomolar CCR1 binder or essentially inactive.
- [1] BindingDB. Entry BDBM61275: N-(2-furanylmethyl)-9H-xanthene-9-carboxamide. IC₅₀ = 7.13 × 10⁴ nM. View Source
- [2] Naya A, Ishikawa M, Matsuda K, Ohwaki K, Saeki T, Noguchi K, Ohtake N. Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorg Med Chem. 2003;11(6):875-884. View Source
